molecular formula C23H23BrN2O B11663617 2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide

2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide

Cat. No.: B11663617
M. Wt: 423.3 g/mol
InChI Key: KMYBZWTUFGYJGO-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a cycloheptyl group, and a quinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-cycloheptylquinoline-4-carboxamide
  • 2-(3-fluorophenyl)-N-cycloheptylquinoline-4-carboxamide
  • 2-(3-methylphenyl)-N-cycloheptylquinoline-4-carboxamide

Uniqueness

2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C23H23BrN2O

Molecular Weight

423.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-cycloheptylquinoline-4-carboxamide

InChI

InChI=1S/C23H23BrN2O/c24-17-9-7-8-16(14-17)22-15-20(19-12-5-6-13-21(19)26-22)23(27)25-18-10-3-1-2-4-11-18/h5-9,12-15,18H,1-4,10-11H2,(H,25,27)

InChI Key

KMYBZWTUFGYJGO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

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